N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide
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Overview
Description
N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The purine base, 6-aminopurine, is typically synthesized through a series of reactions involving the cyclization of appropriate precursors . The tetrahydrofuran ring is formed via a glycosylation reaction, where a sugar derivative is reacted with the purine base under acidic conditions .
The final step involves the coupling of the tetrahydrofuran-purine intermediate with 2,3-dihydroxy-5-nitrobenzamide. This is typically achieved through a nucleophilic substitution reaction, where the amino group of the purine base attacks the carbonyl carbon of the benzamide, forming the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the glycosylation step, as well as high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide undergoes several types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones under oxidative conditions.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated purine derivatives.
Scientific Research Applications
N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA and RNA synthesis . Additionally, the compound may inhibit enzymes such as tRNA synthetases, disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Aminopurine: A simpler purine derivative with similar biological activity.
Adenine: Another purine base with well-known roles in nucleic acid chemistry.
N6-Benzyladenine: A synthetic cytokinin with applications in plant biology.
Uniqueness
N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide is unique due to its combination of a purine base, a tetrahydrofuran ring, and a nitrobenzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N7O8 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[(E)-3-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]prop-2-enyl]-2,3-dihydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C19H19N7O8/c20-16-12-17(23-6-22-16)25(7-24-12)19-15(30)14(29)11(34-19)2-1-3-21-18(31)9-4-8(26(32)33)5-10(27)13(9)28/h1-2,4-7,11,14-15,19,27-30H,3H2,(H,21,31)(H2,20,22,23)/b2-1+/t11-,14-,15-,19-/m1/s1 |
InChI Key |
UHHBFOLQOQSPLU-WGRQDFERSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)NC/C=C/[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NCC=CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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